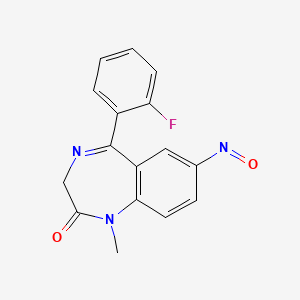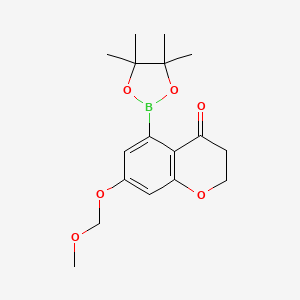
Prochlorperazine-d3 Dimesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prochlorperazine-d3 Dimesylate is a deuterated form of Prochlorperazine, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prochlorperazine-d3 Dimesylate involves the incorporation of deuterium into the Prochlorperazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated piperazine ring, followed by its attachment to the phenothiazine core. The final step involves the formation of the dimesylate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
Prochlorperazine-d3 Dimesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen atoms to the molecule.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines.
科学的研究の応用
Prochlorperazine-d3 Dimesylate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolism and distribution in the body.
Drug Development: It is used to study the pharmacodynamics and pharmacokinetics of new drug candidates.
Biological Research: The compound helps in understanding the mechanisms of action of antipsychotic drugs.
Industrial Applications: It is used in the development of new chemical processes and the optimization of existing ones.
作用機序
Prochlorperazine-d3 Dimesylate exerts its effects primarily by blocking D2 dopamine receptors in the brain. This inhibition reduces the activity of dopamine, a neurotransmitter involved in mood regulation and nausea control. The compound also affects other neurotransmitter systems, including histaminergic, cholinergic, and adrenergic pathways, contributing to its antipsychotic and antiemetic properties .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Fluphenazine: A more potent phenothiazine used primarily for long-term treatment of psychosis.
Trifluoperazine: Known for its high potency and used in the treatment of schizophrenia and anxiety.
Uniqueness
Prochlorperazine-d3 Dimesylate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking of the compound is essential.
特性
分子式 |
C20H24ClN3S |
|---|---|
分子量 |
377.0 g/mol |
IUPAC名 |
2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 |
InChIキー |
WIKYUJGCLQQFNW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
正規SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


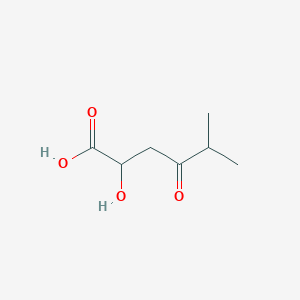
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
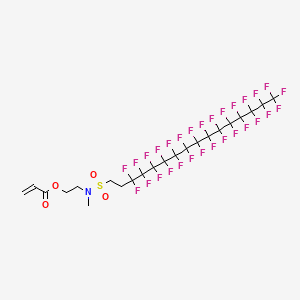
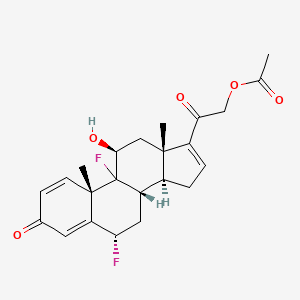
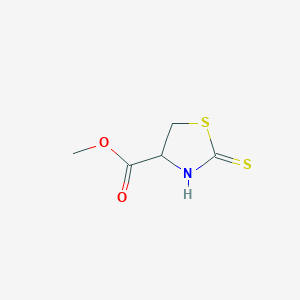
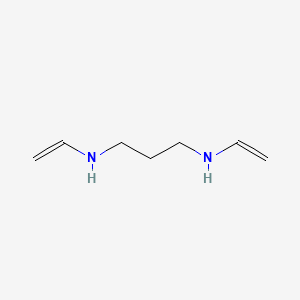
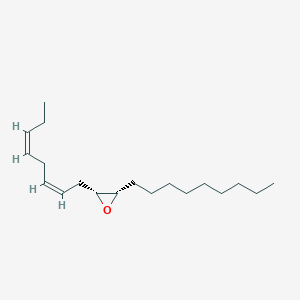
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)

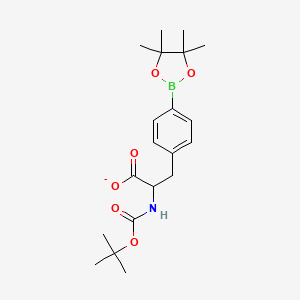
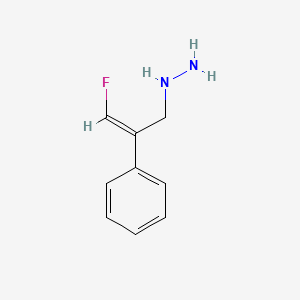
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
